



Assessing Downstream Effects of Sniper(ER)-110 on ER Signaling

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Compound of Interest		
Compound Name:	Sniper(ER)-110	
Cat. No.:	B12421553	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Alpha (ER α) is a key driver in the majority of breast cancers, making it a critical therapeutic target. Traditional therapies often involve selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). A newer class of molecules, known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), offers a novel mechanism for targeting ER α . **Sniper(ER)-110** is a chimeric molecule that consists of a ligand for an Inhibitor of Apoptosis Protein (IAP) and a ligand for the estrogen receptor, connected by a linker. This design allows for the recruitment of the E3 ubiquitin ligase machinery to ER α , leading to its ubiquitination and subsequent degradation by the proteasome. These application notes provide a detailed overview of the downstream effects of **Sniper(ER)-110** on ER signaling and protocols for their assessment.

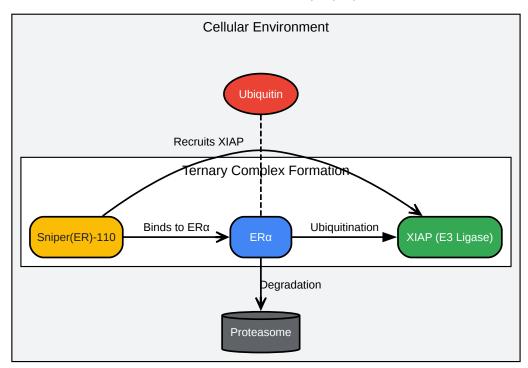
Mechanism of Action

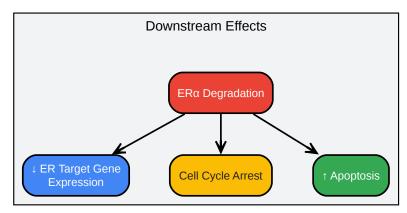
Sniper(ER)-110 functions by hijacking the cell's natural protein disposal system to specifically eliminate ER α . The estrogen ligand portion of **Sniper(ER)-110** binds to ER α , while the IAP ligand moiety recruits an E3 ubiquitin ligase, such as XIAP. This proximity induces the polyubiquitination of ER α , marking it for recognition and degradation by the 26S proteasome. The degradation of ER α protein leads to the downstream suppression of estrogen-responsive



gene expression, cell cycle arrest, and induction of apoptosis in ER-positive breast cancer cells.

Mechanism of Action of Sniper(ER)-110







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Figure 1. Mechanism of **Sniper(ER)-110** induced ER α degradation.

Quantitative Data on Downstream Effects

The following tables summarize the quantitative effects of SNIPER(ER) molecules on ERα degradation and cell viability. Data for the closely related compound, SNIPER(ER)-51, is included to provide an indication of the potency of this class of molecules.

Table 1: ERα Degradation

Compound	Cell Line	DC50 (4h)	DC50 (48h)
SNIPER(ER)-51	Not Specified	<3 nM[1][2][3][4]	7.7 nM[1][2][3][4]

Table 2: Inhibition of Cell Viability

Compound	Cell Line	IC50
SNIPER(ER)-87	MCF-7	15.6 nM[5]
SNIPER(ER)-87	T47D	9.6 nM[5]

Experimental ProtocolsCell Culture and Treatment

Materials:

- ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
- Appropriate cell culture medium (e.g., DMEM for MCF-7, RPMI-1640 for T47D)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Sniper(ER)-110 (stock solution in DMSO)





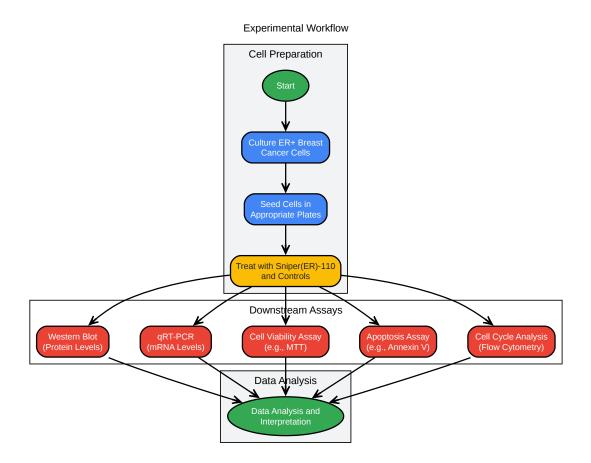


Vehicle control (DMSO)

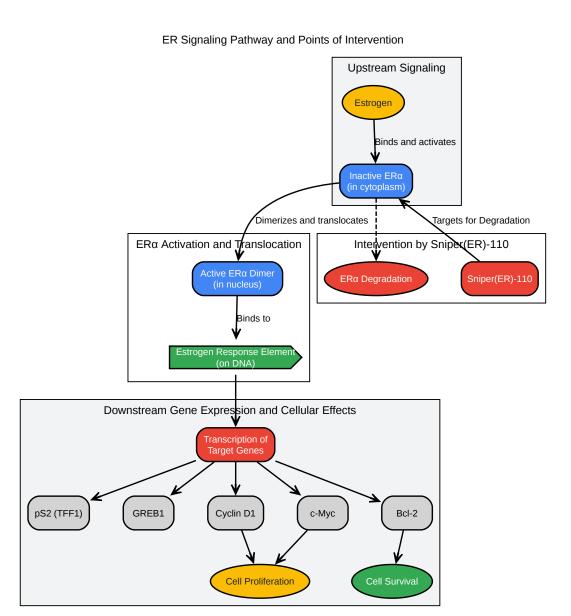
Protocol:

- Culture breast cancer cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays) and allow them to adhere overnight.
- Prepare serial dilutions of Sniper(ER)-110 in culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
- Remove the old medium from the cells and replace it with the medium containing different concentrations of Sniper(ER)-110 or vehicle control.
- Incubate the cells for the desired time points (e.g., 4, 24, 48, 72 hours) before proceeding to downstream analysis.









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